Ethyl 3,4-dichlorobenzimidate
Description
Ethyl 3,4-dichlorobenzimidate is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 3- and 4-positions and an ethyl imidate functional group (-NH-C(=O)-OCH₂CH₃). This structure confers unique physicochemical properties, including moderate polarity, lipophilicity, and reactivity toward nucleophiles. The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles, amidines, and agrochemical precursors. The electron-withdrawing chlorine substituents enhance the electrophilic character of the aromatic ring, directing further functionalization and influencing reaction kinetics .
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
ethyl 3,4-dichlorobenzenecarboximidate |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3 |
InChI Key |
RAJJKYHUXLAPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- This suggests that chlorinated aromatic imidates could be explored for tailored optoelectronic materials.
Q & A
Q. How can machine learning optimize reaction conditions for this compound derivatives?
- Methodological Answer :
- Data Collection : Compile historical reaction data (solvent, temperature, catalyst) and yields into a training dataset .
- Model Training : Use random forest or neural networks to predict optimal conditions (e.g., solvent polarity <4, temperature 60–80°C) .
- Validation : Compare model-predicted yields with experimental results; refine with active learning if discrepancies >10% .
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